molecular formula C7H7N5O B1530927 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one CAS No. 91996-79-1

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one

Cat. No.: B1530927
CAS No.: 91996-79-1
M. Wt: 177.16 g/mol
InChI Key: LTDDWSHVWVLMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one is a fused, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a privileged scaffold and a key precursor for synthesizing diverse polycyclic systems with potential biological activity . Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological aptitudes, making them valuable for investigating new therapeutic agents . These compounds have been explored as potent inhibitors of critical biological targets. Notably, they have shown promising antitumor and cytotoxic activities by acting as inhibitors of wild-type (EGFR WT ) and mutant (EGFR T790M ) epidermal growth factor receptors, which are implicated in cancer cell proliferation . Specific derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cell lines . Furthermore, diaminopyrimidine-based compounds are known to function as dihydrofolate reductase (DHFR) inhibitors . This mechanism is crucial for antiproliferative activity against various tumor cell lines and for developing agents against opportunistic infections . The scaffold's versatility also allows for the generation of compounds with reported antioxidant and antimicrobial performances . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2,6-diamino-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,8H2,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDDWSHVWVLMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302748
Record name 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-79-1
Record name 2,6-Diaminopyrido[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91996-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 153321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091996791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC153321
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. The compound interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and thereby affecting the folate biosynthetic pathway. This inhibition can lead to the disruption of DNA synthesis and cell division in bacteria, making it a potent antimicrobial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate. By binding to the active site of DHFR, the compound prevents the enzyme from performing its function, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis. This mechanism is similar to that of classical antifolate drugs, but with potential advantages in terms of selectivity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent, temperature, and pH. Studies have shown that the compound can maintain its antimicrobial activity for extended periods under optimal conditions, but may degrade more rapidly under less favorable conditions. Long-term effects on cellular function, including potential resistance development, are also being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects and the therapeutic window of the compound are critical considerations for its potential use in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a cascade of effects on purine and thymidylate synthesis. This disruption can affect metabolic flux and metabolite levels, with potential implications for cell growth and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach its target enzymes is crucial for its efficacy. Studies have shown that the compound can accumulate in bacterial cells, leading to effective inhibition of DHFR and subsequent antimicrobial activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DHFR and other target enzymes The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles

Biological Activity

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate synthesis pathway, which is essential for DNA synthesis and cellular proliferation. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, thereby interfering with nucleic acid synthesis in rapidly dividing cells such as those in tumors and certain pathogens.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens:

  • Pneumocystis carinii : Several studies have reported that compounds within this class show potent inhibitory effects against Pneumocystis carinii DHFR. For instance, a study highlighted the selective inhibition of pathogenic DHFRs compared to rat liver DHFR, indicating a potential therapeutic window for treating infections caused by this pathogen .
  • Toxoplasma gondii : Similar inhibitory effects have been noted against Toxoplasma gondii, further supporting the use of these compounds in treating parasitic infections .

Antitumor Activity

The antitumor properties of this compound have been extensively studied. Various derivatives have shown promising results against multiple cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound 52HepG-20.3DHFR inhibition
Compound 59PC-30.6DHFR inhibition
DoxorubicinHepG-25.47Topoisomerase II inhibition

In a comparative study, several pyrido[2,3-d]pyrimidine derivatives exhibited superior activity compared to doxorubicin in inhibiting the growth of HepG-2 and PC-3 cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly affect biological activity:

  • Substituents at Position 6 : The introduction of various aryl groups at position 6 has been shown to enhance selectivity towards pathogenic DHFRs while reducing toxicity towards human enzymes .
  • N-methylation : N-methylation at specific sites has also been correlated with increased potency against certain cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • In vitro Studies : A series of synthesized compounds were tested against five different cancer cell lines. Compounds showed significant growth inhibition with IC50 values comparable to established chemotherapeutics .
  • In vivo Efficacy : Animal models treated with these compounds demonstrated reduced tumor growth and improved survival rates compared to untreated controls.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, primarily through its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis.

  • Mechanism of Action : It functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, derivatives of this compound have shown effective inhibition against CDK4/6, which is particularly relevant in breast cancer treatment. The FDA-approved drug palbociclib is a notable example of a CDK4/6 inhibitor used in oncology .
  • In Vitro Studies : Research indicates that 2,6-diaminopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as A-549 (lung cancer) and HepG-2 (liver cancer). For example, one study reported IC50 values of 1.54 µM and 3.36 µM against these cell lines respectively .

Table 1: Anticancer Efficacy of this compound Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AA-549 (Lung)1.54CDK Inhibition
Compound BHepG-2 (Liver)3.36Apoptosis Induction
Compound CMCF-7 (Breast)0.85CDK Inhibition

Antimicrobial Properties

The compound also demonstrates broad-spectrum antimicrobial activity. Pyrido[2,3-d]pyrimidines have been tested against various bacterial strains and have shown effectiveness as antibacterial agents.

  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial protein synthesis and disruption of cellular processes essential for bacterial growth .

Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidines

StrainActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliActive32 µg/mL
Staphylococcus aureusModerate64 µg/mL
Pseudomonas aeruginosaActive16 µg/mL

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor.

  • Dihydrofolate Reductase (DHFR) : It has been identified as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This property makes it a valuable candidate for developing antifolate drugs used in cancer therapy and treatment for parasitic infections .
  • Tyrosine Kinase Inhibition : Some derivatives have shown inhibitory effects on various tyrosine kinases, which are implicated in numerous signaling pathways related to cancer progression .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study on Antitumor Activity :
    • A study synthesized several derivatives and evaluated their anticancer activity against different cell lines. The results indicated that modifications at specific positions significantly enhanced their potency against CDK inhibitors .
  • Case Study on Antimicrobial Action :
    • Researchers tested a series of pyrido[2,3-d]pyrimidine derivatives against resistant bacterial strains. The findings revealed that certain substitutions led to increased activity against multidrug-resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one

  • Structural Differences : Replaces the pyridine ring with a thiophene moiety, altering electronic properties and bioavailability.
  • Bioactivity : Exhibits antibacterial and antitumor activities, similar to psoralen derivatives .
  • Synthesis : Typically synthesized via cyclization of thiophene-containing precursors, differing from the pyrido analogs’ MCR-based routes.

2-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one

  • Physicochemical Properties: Property 2,6-Diamino Derivative 2-Phenyl Derivative Molecular Formula C₉H₈N₆O C₁₃H₉N₃O Molecular Weight 216.20 g/mol 223.23 g/mol Solubility (Predicted) High (polar solvents) Moderate (DMSO) Data sourced from .

Quinazolinone Derivatives

  • Synthesis : Often prepared via Friedlander condensation, contrasting with the DAHP-mediated MCRs used for pyrido analogs .
  • Bioactivity: Widely studied as kinase inhibitors (e.g., zedoresertib, a dihydropyrimido[4,5-d]pyrimidinone), highlighting the role of fused-ring systems in drug design .

Spiro-Fused Pyrido[2,3-d]pyrimidinones

  • Structural Differences : Incorporates spiro-cyclopentane rings, enhancing three-dimensionality and selectivity for biological targets.
  • Bioactivity : Demonstrates analgesic and antitumor properties, with spiro scaffolds improving metabolic stability .

Key Research Findings and Trends

  • Synthetic Efficiency: MCRs in aqueous media (e.g., using diammonium hydrogen phosphate) offer eco-friendly routes to pyrido[2,3-d]pyrimidinones, achieving yields >70% .
  • Biological Performance: The 2,6-diamino substitution enhances interactions with DNA topoisomerases, as inferred from studies on pyrimidinone analogs . Thieno analogs show superior antibacterial activity (MIC < 1 µg/mL against S. aureus) compared to pyrido derivatives, likely due to sulfur’s lipophilicity .
  • Thermodynamic Stability: Pyrido[2,3-d]pyrimidinones exhibit higher melting points (250–300°C) than non-fused pyrimidinones, attributed to extended conjugation .

Preparation Methods

Classical Condensation and Cyclization Routes

One of the primary synthetic strategies for pyrido[2,3-d]pyrimidine derivatives, including 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one, involves condensation of aminopyrimidine derivatives with appropriate aldehydes or nitrile-containing compounds, followed by cyclization.

  • Kisliuk et al. (1993) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines by reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with aromatic amines under catalytic hydrogenation conditions using RANEY® Ni in acetic acid. Subsequent N-methylation was achieved by reductive alkylation with formaldehyde and sodium cyanoborohydride.

  • Another approach involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can then be reduced to the 6-amino derivative. This intermediate can be further modified by reductive amination and N-methylation to obtain various substituted derivatives.

One-Pot Multicomponent Reactions (Microwave-Assisted Synthesis)

A more recent and efficient method involves one-pot three-component reactions combining aromatic aldehydes, malononitrile, and 4(6)-aminouracil under microwave irradiation or reflux conditions.

  • This method, developed to reduce reaction steps and minimize byproducts, uses catalytic amounts of 3-aminopropylphosphonic acid (DAHP) or microwave irradiation to facilitate the cyclocondensation process, yielding pyrido[2,3-d]pyrimidine derivatives including this compound analogs.

  • The reaction conditions are mild, and various solvents such as ethanol, water, glycol, and DMF have been tested for optimal yields. This approach is notable for its operational simplicity and scalability.

Stepwise Synthesis via Pyrimidine Precursors

A detailed industrially relevant synthesis route involves the preparation of 6-chloro-2,4-diaminopyrimidine as a key intermediate, which is then converted into the target compound.

  • The starting material, 6-chloro-2,4-diaminopyrimidine, is synthesized from ethyl cyanoacetate and guanidine under basic conditions to form 2,6-diamino-4-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloro-2,4-diaminopyrimidine.

  • Subsequently, 6-chloro-2,4-diaminopyrimidine undergoes oxidation to form 2,6-diamino-4-chloropyrimidine N-oxide, which is reacted with piperidine under reflux in lower alkanol solvents (methanol or ethanol) to produce this compound derivatives. The reaction is typically carried out at 30-40°C for several hours, followed by isolation and purification steps involving crystallization and filtration.

  • This multi-step process is optimized for higher yields (around 75.9%) and purity, with recovery of excess reagents and use of activated carbon filtration to remove impurities.

Microwave-Assisted Cyclocondensation Using α,β-Unsaturated Esters and Amidines

Another synthetic strategy reported involves microwave-assisted cyclocondensation of α,β-unsaturated esters, amidines, and malononitrile or cyanoacetate derivatives.

  • This method allows for rapid synthesis of 4-oxopyrido[2,3-d]pyrimidines, which are structurally related to this compound, by forming the pyrido ring system in a single step under microwave irradiation.

  • The reaction conditions typically involve heating the mixture of starting materials in solvents such as glycol or ethanol under microwave irradiation, leading to good yields and reduced reaction times.

Comparative Data Table of Preparation Methods

Method Key Starting Materials Conditions Yield (%) Advantages References
Stepwise synthesis via pyrimidine precursors Ethyl cyanoacetate, guanidine, POCl₃, piperidine Reflux in methanol/ethanol, 30-40°C ~75.9 High purity, scalable, industrial
Classical condensation and reductive amination 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine, amines RANEY® Ni, acetic acid, reductive methylation Moderate to high Versatile substitution patterns
One-pot three-component microwave-assisted Aromatic aldehydes, malononitrile, 4(6)-aminouracil Microwave irradiation or reflux, various solvents Good to excellent Rapid, fewer steps, environmentally friendly
Microwave-assisted cyclocondensation α,β-unsaturated esters, amidines, malononitrile Microwave irradiation, glycol/ethanol Good Single-step, efficient

Detailed Research Findings and Notes

  • The industrially optimized process involving 6-chloro-2,4-diaminopyrimidine as a precursor is notable for its detailed purification steps, including use of activated carbon and filter press filtration to achieve high purity crystalline products with melting points around 260-261°C.

  • Microwave-assisted methods offer significant time savings and operational simplicity but may require optimization of solvent and catalyst systems depending on the specific substrate used.

  • The classical condensation and reductive amination routes provide structural diversity but often involve multiple steps and careful control of reaction conditions to avoid side products.

  • The use of POCl₃ for chlorination and subsequent N-oxide formation is a critical step in the stepwise synthesis, enabling functional group transformations necessary for the final cyclization.

This comprehensive overview of preparation methods for this compound highlights the diversity of synthetic approaches, from classical multi-step industrial processes to modern, efficient microwave-assisted one-pot reactions. Selection of a method depends on factors such as scale, desired purity, available starting materials, and operational facilities.

Q & A

Q. What are the common synthetic routes for 2,6-diaminopyrido[2,3-d]pyrimidin-4(1H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes, including Friedländer annulation and chitosan-mediated cyclization . Key approaches include:
  • Friedländer Synthesis : Reacting aminopyrimidine derivatives with ketones or aldehydes under acidic conditions. For example, derivatives with biphenyl or chlorophenyl groups were synthesized using chloroform for column chromatography, yielding 50–80% .
  • One-Pot Three-Component Reactions : Combining enaminones, thioxo-pyrimidinones, and arylazo groups in ethanol under reflux or microwave irradiation (yields up to 92%) .
  • Chitosan Catalysis : Eco-friendly synthesis using chitosan as a catalyst under reflux or microwave conditions, enhancing regioselectivity and reducing reaction time .

Q. Optimization Strategies :

  • Varying solvents (DMF, ethanol) and temperature to improve crystallinity.
  • Using microwave irradiation to accelerate reaction kinetics .

Table 1 : Representative Synthetic Methods

MethodConditionsYieldKey Reference
Friedländer AnnulationChloroform, column chromatography50–80%
Chitosan-mediatedEthanol, microwave irradiation92%

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Characterization relies on multi-technique validation :
  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, pyridine-2H protons resonate at δ 8.42 ppm, distinguishing regioisomers .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, OH stretches at 3200–3500 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Confirms molecular weights (e.g., [M+H]+ peaks with <5 ppm error) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., CCDC 1893720/1893721 for crystal structures) .

Table 2 : Key Spectroscopic Data for Derivatives

CompoundMelting Point (°C)IR (C=O stretch, cm⁻¹)1H NMR (Key Shifts, δ ppm)
9e222–22416758.42 (pyridine-2H)
9f249–2511680, 3450 (OH)6.85 (aromatic H)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from regioisomerism or tautomeric equilibria . Strategies include:
  • Comparative NMR Analysis : Pyridine-2H protons (δ 8.42 ppm) vs. pyridine-4H protons (lower δ) to assign substitution patterns .
  • X-ray Diffraction : Definitive proof of regiochemistry via crystallography (e.g., CCDC 1893720 for compound 4a) .
  • Isolation and Reanalysis : Purify intermediates via recrystallization (e.g., DMF/ethanol mixtures) to isolate dominant tautomers .

Q. What strategies improve regioselectivity in synthesizing substituted derivatives of this compound?

  • Methodological Answer : Regioselectivity is controlled by:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 9g) direct substitution to specific pyrimidine positions .
  • Catalytic Systems : Chitosan promotes cyclization at the 2-position via hydrogen bonding .
  • Microwave Assistance : Enhances kinetic control, favoring thermodynamically stable regioisomers .

Q. How do researchers validate bioactivity hypotheses for this compound, given structural similarities to known pharmacophores?

  • Methodological Answer :
  • Sigma Ligand Analogues : Structural analogs (e.g., tetrahydro derivatives in ) exhibit sigma receptor affinity, suggesting potential neuropharmacological applications.
  • Antibacterial Screening : Pyrido[2,3-d]pyrimidinones show activity against Gram-positive bacteria via thymidylate synthase inhibition .
  • In Silico Docking : Predict binding modes using computational tools (e.g., PubChem data for molecular interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one
Reactant of Route 2
Reactant of Route 2
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.